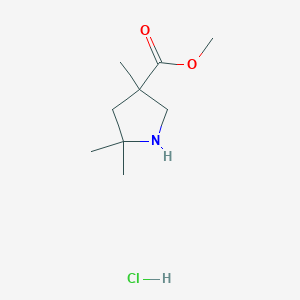

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2460755-68-2 . It has a molecular weight of 207.7 and its IUPAC name is methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride . The Inchi Code for this compound is 1S/C9H17NO2.ClH/c1-8(2)5-9(3,6-10-8)7(11)12-4;/h10H,5-6H2,1-4H3;1H .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C9H17NO2.ClH/c1-8(2)5-9(3,6-10-8)7(11)12-4;/h10H,5-6H2,1-4H3;1H .Physical And Chemical Properties Analysis

“this compound” is a powder and it should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis and Improvement

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride has been synthesized with a high yield and purity through a process involving condensation, N-alkylation, and hydrolysis, showing its potential for scale-up production in pharmaceutical synthesis (Cheng Qing-fang, 2005).

Catalysis

This compound is related to catalytic processes, particularly in asymmetric Michael additions of ketones to nitroalkenes, demonstrating the utility of related pyrrolidine derivatives in organic synthesis to modulate asymmetric chemo-selective reactions (Andrea Ruiz-Olalla, M. G. Retamosa, F. Cossío, 2015).

Reversible Blocking of Amino Groups

Studies have explored the reversible blocking of amino groups with derivatives of maleic anhydride, offering insights into the modification of amino acids for specific chemical transformations, indicating a potential application in peptide chemistry (H. Dixon, R. Perham, 1968).

Epigenetic Research

The compound is indirectly related to research in epigenetics, particularly in the investigation of hydroxymethylcytosine in mammalian tissue, suggesting an interest in the broader field of chemical modifications of DNA and their biological implications (D. Globisch, M. Münzel, Markus Müller, et al., 2010).

Organometallic Chemistry

Research involving ferrocene compounds has reported on the synthesis and characterization of amino acids containing the skeletal ferrocenylene unit, highlighting the integration of organometallic frameworks with biological molecules for potential applications in medicinal chemistry and materials science (Lidija Barišić, V. Rapić, Hans Pritzkow, et al., 2003).

Anticonvulsant Activity

Studies on 3-aminopyrroles, closely related to the methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride, have been synthesized and tested for anticonvulsant activity, showing significant efficacy with minimal neurotoxicity, suggesting therapeutic potentials in epilepsy treatment (K. Unverferth, J. Engel, N. Höfgen, et al., 1998).

Properties

IUPAC Name |

methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(2)5-9(3,6-10-8)7(11)12-4;/h10H,5-6H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIIQROKKWLJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)(C)C(=O)OC)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2666970.png)

![Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2666977.png)

![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2666978.png)

![4-(2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2666981.png)

![1-Oxaspiro[4.4]nonan-2-one](/img/structure/B2666986.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide](/img/structure/B2666987.png)